Cas no 1219799-21-9 (N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL)

1219799-21-9 structure
商品名:N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL
N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL 化学的及び物理的性質
名前と識別子
-
- n-Hexadecyl-15,15,16,16,16-d5?Alcohol
- N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL
-
- インチ: 1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2
- InChIKey: BXWNKGSJHAJOGX-ZBJDZAJPSA-N
- ほほえんだ: C(O)CCCCCCCCCCCCCC([2H])([2H])C([2H])([2H])[2H]
計算された属性
- せいみつぶんしりょう: 247.292349434g/mol
- どういたいしつりょう: 247.292349434g/mol
- 同位体原子数: 5
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 14
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 7.3
N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H293814-2mg |
n-Hexadecyl-15,15,16,16,16-d5 Alcohol |
1219799-21-9 | 2mg |
$81.00 | 2023-05-18 | ||
| TRC | H293814-10mg |
n-Hexadecyl-15,15,16,16,16-d5 Alcohol |
1219799-21-9 | 10mg |
$ 115.00 | 2023-09-07 | ||
| TRC | H293814-1mg |
n-Hexadecyl-15,15,16,16,16-d5 Alcohol |
1219799-21-9 | 1mg |
$ 64.00 | 2023-09-07 |
N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
1219799-21-9 (N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL) 関連製品
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
